
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin, 97% (2-C-2,3,3-T-2,3-D-1,4-BD) is a compound belonging to the family of organic compounds known as benzodioxins. It is a colorless, odorless, and non-toxic solid at room temperature, and is produced by the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base. 2-C-2,3,3-T-2,3-D-1,4-BD is widely used in the laboratory for a variety of purposes, including synthesis, research, and drug development.
Mechanism of Action
2-C-2,3,3-T-2,3-D-1,4-BD is a small molecule that binds to specific receptors on the surface of cells. Once bound, it triggers a cascade of events that result in the activation of cellular pathways, leading to a variety of biological effects. For example, it can activate certain enzymes and transcription factors, which can lead to changes in gene expression, cellular metabolism, and other cellular processes.
Biochemical and Physiological Effects
2-C-2,3,3-T-2,3-D-1,4-BD has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can activate the transcription factor NF-kB, which is involved in the regulation of inflammation and immune responses. Additionally, it has been shown to modulate the activity of several enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Finally, it has been shown to have antifungal and antibacterial activity in vitro.
Advantages and Limitations for Lab Experiments
2-C-2,3,3-T-2,3-D-1,4-BD has several advantages when used in laboratory experiments. It is non-toxic, inexpensive, and readily soluble in both organic and aqueous solvents. Additionally, it is stable under a wide range of temperatures and pH levels. However, it has some limitations. It is not very soluble in hydrocarbons, and it has a low boiling point, which can limit its use in certain experiments.
Future Directions
2-C-2,3,3-T-2,3-D-1,4-BD is a versatile compound with many potential applications in the laboratory. Some possible future directions for research include the development of new synthetic routes for its production, the study of its pharmacokinetics and metabolism, and the investigation of its potential therapeutic applications. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to new insights into the regulation of cellular processes. Finally, further studies into its advantages and limitations could lead to improved laboratory protocols and methods for its use.
Synthesis Methods
The synthesis of 2-C-2,3,3-T-2,3-D-1,4-BD is typically accomplished through a two-step reaction. First, the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin with a base, such as sodium hydroxide, produces 2-C-2,3,3-T-2,3-D-1,4-BD. The second step involves the addition of a halogenated solvent, such as chloroform, to the reaction mixture. The reaction is typically carried out at temperatures between 60-100°C, and is complete after 1-2 hours.
Scientific Research Applications
2-C-2,3,3-T-2,3-D-1,4-BD is widely used in scientific research, particularly in the fields of drug discovery and development. It is a useful tool for researchers due to its high solubility in both organic and aqueous solvents, low toxicity, and low cost. It has been used in a variety of applications, including the synthesis of new drugs, the study of drug metabolism and pharmacokinetics, and the study of drug-receptor interactions.
properties
IUPAC Name |
3-chloro-2,2,3-trifluoro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISYYZRZIJMXSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


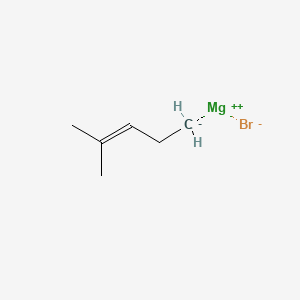
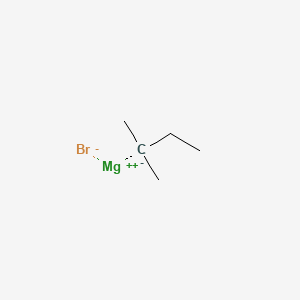


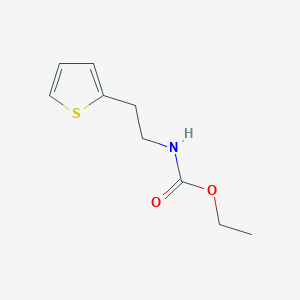
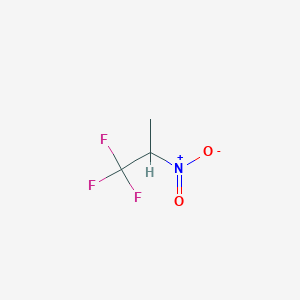
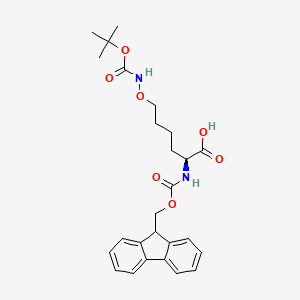




![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)